Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate

COX-2 inhibition Inflammation Drug selectivity

Indomethacin Methyl Ester (CAS 1601-18-9) resolves the need for a COX-2-selective pharmacological tool and satisfies compendial requirements for indomethacin impurity profiling. • COX-2 Selectivity: Esterification eliminates COX-1 inhibition, enabling isozyme-specific pathway analysis. • EP Impurity H: Required reference standard for HPLC/UV method validation per European Pharmacopoeia. • Formulation Model: Absence of carboxylic acid H-bond donor alters drug-silica adsorption kinetics. Supplied with Certificate of Analysis. Research Use Only.

Molecular Formula C20H18ClNO4
Molecular Weight 371.8 g/mol
CAS No. 1601-18-9
Cat. No. B028753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate
CAS1601-18-9
Synonyms1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester;  Methyl N-(p-Chlorobenzoyl)-2-methyl-5-methoxy-3-indolylacetate;  L 588983
Molecular FormulaC20H18ClNO4
Molecular Weight371.8 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC
InChIInChI=1S/C20H18ClNO4/c1-12-16(11-19(23)26-3)17-10-15(25-2)8-9-18(17)22(12)20(24)13-4-6-14(21)7-5-13/h4-10H,11H2,1-3H3
InChIKeyOKHORWCUMZIORR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indomethacin Methyl Ester: A Differentiated NSAID Derivative


Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate, commonly known as Indomethacin Methyl Ester, is a derivative of the non-selective COX inhibitor indomethacin. It is chemically distinguished by the methylation of its carboxylic acid group, which is a critical structural modification that fundamentally alters its pharmacological and physicochemical profile compared to its parent molecule [1]. This compound is not a generic substitute; its unique properties make it a preferred tool in research focused on selective COX-2 inhibition, formulation science, and pharmaceutical quality control, where it serves as the designated European Pharmacopoeia (EP) Impurity H for indomethacin [2].

Why Indomethacin Methyl Ester Is Irreplaceable in Research


Simple substitution of Indomethacin Methyl Ester (CAS 1601-18-9) with its parent acid, indomethacin, or other NSAIDs is not scientifically valid due to profound differences in molecular target selectivity and physicochemical behavior. While indomethacin is a non-selective COX-1/COX-2 inhibitor, esterification confers significant COX-2 selectivity, a property critical for studies aimed at differentiating these isozymes [1]. Furthermore, the ester lacks the carboxylic acid proton, eliminating its function as a hydrogen bond donor. This fundamentally alters its interactions with other materials, as evidenced by distinct behavior in drug-silica adsorption studies, directly impacting formulation development and dissolution testing outcomes [2]. For pharmaceutical quality control, this compound is a specific and required reference standard (EP Impurity H), making its procurement mandatory for compliance testing of indomethacin active pharmaceutical ingredients (APIs) and finished products [3].

Evidence for Indomethacin Methyl Ester Differentiation


COX-2 Selectivity over Parent Indomethacin

Methylation of the carboxylate group in indomethacin, a non-selective COX-1/2 inhibitor, is reported to confer significant COX-2 selectivity on the resulting methyl ester derivative [1]. In contrast, the parent compound indomethacin exhibits potent, non-selective inhibition of both isozymes with reported IC50s of 18 nM for COX-1 and 18 nM for COX-2 in CHO cells [2].

COX-2 inhibition Inflammation Drug selectivity

Altered Hydrogen-Bonding in Drug-Excipient Interactions

A comparative study on drug-silica interactions demonstrated that the mechanism of adsorption for indomethacin and its methyl ester was predominantly through hydrogen bonding between drug acceptor carbonyl groups and silica surface donor groups. The study noted that the presence of a drug hydrogen bond donor group (carboxylic acid in indomethacin) did not enhance adsorption, with both compounds showing similar adsorption isotherms when normalized to their amorphous solubility [1]. This indicates that the lack of a hydrogen bond donor on Indomethacin Methyl Ester is a defining feature for its formulation behavior.

Drug delivery Mesoporous silica Adsorption

Pharmacopeial Reference Standard for Quality Control

This compound is officially designated as Indomethacin EP Impurity H as per the European Pharmacopoeia (EP) . It is required as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications for indomethacin drug substance and product release [1]. In contrast, other ester analogs like ethyl or propyl esters are not listed as specified impurities.

Quality Control Impurity Profiling Pharmacopeia

Key Application Scenarios for Indomethacin Methyl Ester


COX-2 Selective Research in Inflammation Studies

For in vitro and computational studies aimed at elucidating COX-2-specific pathways or screening for novel anti-inflammatory agents, Indomethacin Methyl Ester serves as a valuable tool compound. Its gained selectivity over COX-1, in contrast to the parent indomethacin, allows researchers to inhibit COX-2-mediated prostaglandin synthesis without broadly affecting COX-1-dependent physiological functions, simplifying data interpretation [1].

Formulation Development for Mesoporous Silica Delivery

The compound's inability to act as a hydrogen bond donor fundamentally alters its adsorption and release kinetics from ordered mesoporous silicas like SBA-15 when compared to its acidic parent. This makes it an essential model compound for systematic studies on drug-silica interactions, enabling the rational design of formulation strategies where adsorption-driven incomplete release is a critical quality attribute to control [2].

Pharmaceutical Quality Control and Compliance Testing

As the officially designated Indomethacin EP Impurity H, this compound is an indispensable reference standard. It is required for the development and validation of HPLC/UV methods for the quantification of related substances in indomethacin APIs, ensuring that commercial batches meet compendial specifications for impurity limits. This is a mandatory application for generic pharmaceutical manufacturers and contract testing laboratories [3].

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